molecular formula C12H18O2 B7847445 1-(4-n-Butoxyphenyl)ethanol

1-(4-n-Butoxyphenyl)ethanol

Cat. No.: B7847445
M. Wt: 194.27 g/mol
InChI Key: BPCDNYDWSDNPJP-UHFFFAOYSA-N
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Description

1-(4-n-Butoxyphenyl)ethanol is an organic compound characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-n-Butoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-n-butoxybenzaldehyde with a suitable reducing agent such as sodium borohydride in the presence of ethanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 4-n-butoxyacetophenone. This process is carried out under controlled temperature and pressure conditions, utilizing a suitable catalyst such as palladium on carbon to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-n-Butoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-n-butoxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-n-butoxyphenylmethanol when treated with reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 4-n-Butoxybenzaldehyde.

    Reduction: 4-n-Butoxyphenylmethanol.

    Substitution: 1-(4-n-Butoxyphenyl)ethyl chloride.

Scientific Research Applications

1-(4-n-Butoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-n-butoxyphenyl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

  • 1-(4-n-Butoxyphenyl)ethanol shares structural similarities with compounds such as 4-n-butoxybenzaldehyde and 4-n-butoxyphenylmethanol.
  • These compounds differ in the functional groups attached to the phenyl ring, which influences their chemical reactivity and applications.

Uniqueness:

  • The presence of the butoxy group in this compound imparts unique solubility and reactivity characteristics, distinguishing it from other phenyl ethanol derivatives.
  • Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-butoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h5-8,10,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCDNYDWSDNPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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